molecular formula C6H4Cl2N2O2 B1592642 Methyl 3,6-dichloropyrazine-2-carboxylate CAS No. 356783-14-7

Methyl 3,6-dichloropyrazine-2-carboxylate

Cat. No. B1592642
M. Wt: 207.01 g/mol
InChI Key: NDAHCKUUSAIJBB-UHFFFAOYSA-N
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Description

“Methyl 3,6-dichloropyrazine-2-carboxylate” is a chemical compound with the CAS Number: 356783-14-7 . It has a molecular weight of 207.02 . The compound appears as a white to light yellow to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dichloropyrazine-2-carboxylate” is represented by the InChI code: 1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“Methyl 3,6-dichloropyrazine-2-carboxylate” has a predicted boiling point of 279.8±35.0 °C and a predicted density of 1.503±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Methyl 3-amino-2-pyrazinecarboxylate, a related compound, is used in the synthesis of 3-aroylaminopyrazin-2-carboxylates, which are further converted into oxazinones and pteridin-4-ones. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Wamhoff & Kroth, 1994).

  • Antimycobacterial and Antibacterial Properties : Certain N-benzyl-3-chloropyrazine-2-carboxamides, which are positional isomers of similar compounds, showed effectiveness against Mycobacterium tuberculosis and some antibacterial activity, indicating potential uses in treating bacterial infections (Semelková et al., 2017).

  • Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation from related compounds, demonstrating an efficient and regioselective method for creating these molecules, which can be used in various chemical syntheses (Machado et al., 2011).

  • Antitumor Activity : Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, synthesized through a Pd-catalyzed process, demonstrated antitumoral potential against various human tumor cell lines. This indicates their possible application in developing anticancer drugs (Rodrigues et al., 2021).

  • Crystal Structure Studies : The crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, a related compound, was determined, providing insights into the structural aspects of such compounds, which can aid in the development of new drugs and materials (Saeed, Arshad, & Flörke, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3,6-dichloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAHCKUUSAIJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627388
Record name Methyl 3,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dichloropyrazine-2-carboxylate

CAS RN

356783-14-7
Record name Methyl 3,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of 14 mL of 12 mol/L hydrochloric acid and 14 mL of tetrahydrofuran was suspended 8.0 g of methyl 3-amino-6-chloro-2-pyrazinecarboxylate. After adding 5.9 g of sodium nitrite at 5-12° C., the mixture thus obtained was stirred at an ice-cooled temperature for 50 minutes. Then, 8.4 g of cuprous (I) chloride suspended in 6 mol/L hydrochloric acid was added and stirred at the same temperature as above for 10 minutes. The reaction mixture was poured into a mixture of 100 mL of ethyl acetate and 100 mL of water, and the organic layer was separated. The organic layer thus obtained was washed successively with 50 mL of water and 50 mL of saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate=6:1] to obtain 6.0 g of methyl 3,6-dichloro-2-pyrazinecarboxylate as a colorless oily product.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous
Quantity
8.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
14 mL
Type
reactant
Reaction Step Six
Quantity
14 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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